molecular formula C10H13F2NO B13032574 (1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL

Cat. No.: B13032574
M. Wt: 201.21 g/mol
InChI Key: CIOHFHLKNSUNPE-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a stereospecific (1S,2S) configuration and a 2-(difluoromethyl)phenyl substituent. The difluoromethyl group enhances metabolic stability and influences electronic properties, while the amino alcohol moiety provides hydrogen-bonding capabilities critical for molecular interactions .

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[2-(difluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1

InChI Key

CIOHFHLKNSUNPE-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1C(F)F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1C(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-(difluoromethyl)benzaldehyde.

    Aldol Condensation: The starting material undergoes an aldol condensation reaction with a suitable ketone to form an intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional attributes of (1S,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL can be contextualized against analogous compounds through the following parameters:

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Substituent on Phenyl Ring Molecular Weight Melting Point (°C) Key Properties/Applications Reference(s)
This compound C10H12F2NO 2-(difluoromethyl) 215.21 Not reported Chiral synthon, potential agrochemical intermediate
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol C9H9F3NO 2,3,5-trifluoro 219.17 Discontinued Higher fluorine content increases lipophilicity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL C10H12F3NOS 4-(trifluoromethylthio) 251.27 Not reported Sulfur-containing substituent enhances electronic effects
(1R,2S)-1-Amino-1-[2-(propan-2-yl)phenyl]propan-2-OL C12H19NO 2-isopropyl 193.29 Not reported Reduced fluorine; alkyl group alters steric bulk
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL C10H11ClF3NO 2-chloro, 4-(trifluoromethyl) 253.65 Not reported Chloro and CF3 groups enhance halogen bonding

Key Observations :

  • Fluorine Substitution: The difluoromethyl group in the target compound provides a balance between electronegativity and steric demand compared to trifluoromethyl (higher electronegativity) or non-fluorinated analogues .
  • Stereochemistry : The (1S,2S) configuration distinguishes it from enantiomers like (1R,2R) or diastereomers like (1S,2R), which may exhibit divergent biological activities or crystallization behaviors .
  • Synthetic Routes : Similar compounds in (e.g., C17H20F2N2O derivatives) are synthesized via carboxamide coupling, whereas the target compound’s synthesis likely involves stereoselective reduction or chiral resolution .
Physicochemical Properties
  • Melting Points: Fluorinated phenylpropanolamines typically exhibit melting points between 90–190°C. For example, D(+)-2-Amino-3-phenyl-1-propanol melts at 90–94°C, while more complex fluorinated derivatives () show higher ranges (134–190°C) .
  • Solubility: The difluoromethyl group likely improves solubility in polar aprotic solvents compared to non-fluorinated analogues but reduces it relative to trifluoromethylthio derivatives .

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